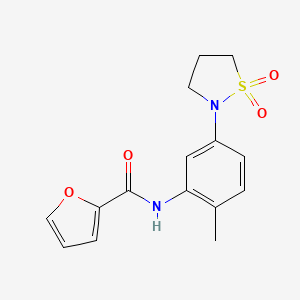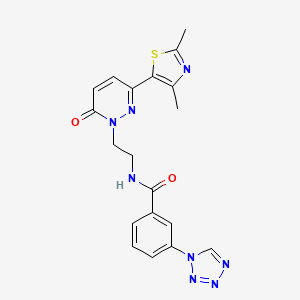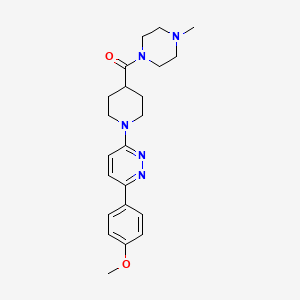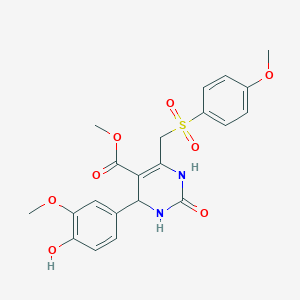![molecular formula C22H28N4O4S B2480352 N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898450-79-8](/img/structure/B2480352.png)
N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include cyclization, alkylation, and condensation steps. For example, the synthesis of similar complex molecules has been achieved through reactions involving chloromethyl groups, methoxy and morpholino substitutions, leading to various heterocyclic compounds (Voskressensky et al., 2015). The synthesis process is pivotal in determining the yield, purity, and structural integrity of the compound.
Molecular Structure Analysis
Crystal structure analysis reveals detailed insights into the molecular arrangement and bonding patterns. Studies on related molecules, such as those with oxothiazolidin-2-ylidene)acetamides structures, provide comparative analyses of molecular conformations and intermolecular interactions, showcasing the importance of structural analysis in understanding compound properties (Galushchinskiy et al., 2017).
Chemical Reactions and Properties
The chemical behavior of such compounds can be explored through their reactivity with various reagents. For instance, the interaction with acetylenedicarboxylate ester or methyl propiolate can lead to a range of products, indicating the versatility and reactivity of the core structure (Voskressensky et al., 2015). This reactivity is essential for further modifications and applications of the compound.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has led to the synthesis of novel heterocyclic compounds derived from structural analogs, displaying significant anti-inflammatory and analgesic activities. These compounds, synthesized from precursors like visnagenone or khellinone, have shown potential as cyclooxygenase-1 and cyclooxygenase-2 inhibitors, suggesting their applicability in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal Applications
Pyridine derivatives, closely related in structure, have demonstrated insecticidal activity against specific pests, indicating the compound's potential utility in agricultural sciences for pest management and control strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Crystal Structure Analysis
The analysis of crystal structures related to this compound has provided valuable insights into its physical and chemical characteristics, facilitating the design of materials with tailored properties for applications in materials science and engineering (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial Research
Derivatives of similar structural frameworks have been investigated for their antimicrobial activities, revealing potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Majithiya & Bheshdadia, 2022).
Radioligand Development
Research into pyridopyrimidin-4-one derivatives has led to the development of novel radioligands for receptor studies, suggesting the compound's utility in biochemical research, particularly in studying receptor-ligand interactions and pharmacokinetics (Koga et al., 2016).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-29-17-7-5-16(6-8-17)23-20(27)15-31-21-18-3-2-4-19(18)26(22(28)24-21)10-9-25-11-13-30-14-12-25/h5-8H,2-4,9-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKXODSAKAIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)


![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)
![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)
